4-(Propargylaminocarbonyl)phenylboronic acid

Catalog No.
S810416
CAS No.
874459-89-9
M.F
C10H10BNO3
M. Wt
203 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Propargylaminocarbonyl)phenylboronic acid

CAS Number

874459-89-9

Product Name

4-(Propargylaminocarbonyl)phenylboronic acid

IUPAC Name

[4-(prop-2-ynylcarbamoyl)phenyl]boronic acid

Molecular Formula

C10H10BNO3

Molecular Weight

203 g/mol

InChI

InChI=1S/C10H10BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h1,3-6,14-15H,7H2,(H,12,13)

InChI Key

HKEKSLIZBDCTPR-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)C(=O)NCC#C)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC#C)(O)O

Biomedical Applications of Phenylboronic Acid-Functionalized Chitosan Conjugates

Treatment of Periodontitis with Phenylboronic Acid Pinacol Ester Functionalized ROS-Responsive Multifunctional Nanoparticles

Sensing Applications

Therapeutic Applications

Boronic Acids in Synthetic Chemistry

Boronic Acids in Biological Labelling

4-(Propargylaminocarbonyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a propargylaminocarbonyl group attached to a phenylboronic acid moiety. Its molecular formula is C10H10BNO3C_{10}H_{10}BNO_{3}, and it has a molecular weight of approximately 203.0 g/mol . This compound is typically a solid at room temperature and is expected to be soluble in polar organic solvents, making it useful in various chemical applications.

Due to its functional groups. Notably, it can undergo:

  • Suzuki Coupling Reactions: As a boronic acid, it can react with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
  • Nucleophilic Substitution: The propargyl group can act as a nucleophile in various substitution reactions.
  • Formation of Esters: It can react with alcohols to form esters, which may enhance its solubility and stability .

  • Enzyme Inhibition: Some boronic acids inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site serine residues.
  • Anticancer Activity: Certain derivatives have shown promise in cancer therapy by targeting specific pathways involved in tumor growth.

Further research is needed to elucidate the specific biological activities associated with this compound.

The synthesis of 4-(Propargylaminocarbonyl)phenylboronic acid typically involves several steps:

  • Formation of the Boronic Acid: Starting materials such as phenylboronic acid are reacted with appropriate reagents to introduce the propargylaminocarbonyl group.
  • Coupling Reactions: Utilizing coupling agents and catalysts, the propargylamine is introduced into the boronic acid framework.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level (often >97%) for research applications .

Phenylboronic AcidBasic boronic acid structureOrganic synthesisN-Propargyl Phenylboronic AcidPropargyl group without carbonylOrganic synthesis4-Aminophenylboronic AcidAmino group instead of propargylMedicinal chemistry4-(Propargylaminocarbonyl)phenylboronic AcidPropargylaminocarbonyl and boronAdvanced organic synthesis

This comparison highlights the unique aspects of 4-(Propargylaminocarbonyl)phenylboronic acid, particularly its dual functionality that may enhance its reactivity and applicability in various fields.

Interaction studies involving 4-(Propargylaminocarbonyl)phenylboronic acid focus primarily on its reactivity with various substrates and its potential enzyme interactions. The compound's ability to form complexes with metal ions or other organic molecules could be explored further to understand its behavior in biological systems or catalytic processes.

Several compounds share structural similarities with 4-(Propargylaminocarbonyl)phenylboronic acid, including:

  • Phenylboronic Acid: A simpler structure without the propargyl group; widely used in organic synthesis.
  • N-Propargyl Phenylboronic Acid: Contains a propargyl group but lacks the carbonyl functionality; useful for similar coupling reactions.
  • 4-Aminophenylboronic Acid: Features an amino group instead of a propargyl group; often used in medicinal chemistry.
Compound NameStructural Features

Wikipedia

{4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid

Dates

Modify: 2023-08-16

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